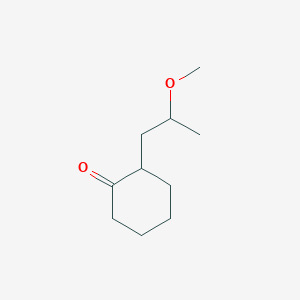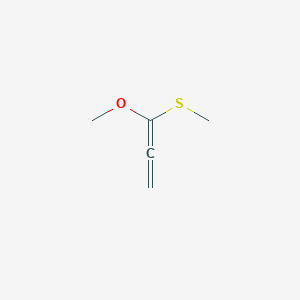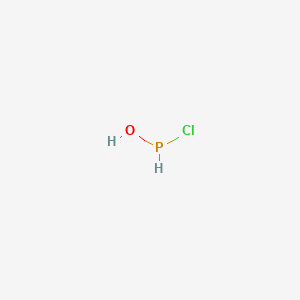![molecular formula C22H30N2O4Sn B14703418 4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline CAS No. 20556-88-1](/img/structure/B14703418.png)
4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline is an organotin compound with the molecular formula C22H30N2O4Sn. This compound is characterized by the presence of a stannane (tin) center bonded to two butyl groups and two oxycarbonyl groups, which are further linked to aniline moieties. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry.
準備方法
The synthesis of 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline typically involves the reaction of dibutyltin oxide with 4,4’-diaminodiphenyl carbonate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. After completion, the product is purified by recrystallization or column chromatography.
化学反応の分析
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin species.
Substitution: The aniline moieties can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Hydrolysis: The oxycarbonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and corresponding tin derivatives.
科学的研究の応用
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological molecules is of significant interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections. Its ability to interact with cellular components makes it a promising candidate for drug development.
Industry: In the industrial sector, it is used in the production of high-performance materials, such as polymers and coatings. Its role as a stabilizer and catalyst in these processes is crucial for achieving desired material properties.
作用機序
The mechanism of action of 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various ligands, leading to the formation of stable complexes. These complexes can disrupt cellular processes, such as enzyme activity and membrane integrity, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity, causing oxidative stress in target cells.
類似化合物との比較
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent, tributyltin chloride has a different structure and application profile compared to 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline.
Dibutyltin dilaurate: Commonly used as a catalyst in polyurethane production, dibutyltin dilaurate has a similar tin center but different ligands, leading to distinct chemical properties and applications.
Triphenyltin hydroxide: Used as a fungicide, triphenyltin hydroxide has a different organic framework, highlighting the diversity of organotin compounds in terms of structure and function.
特性
CAS番号 |
20556-88-1 |
|---|---|
分子式 |
C22H30N2O4Sn |
分子量 |
505.2 g/mol |
IUPAC名 |
[(4-aminobenzoyl)oxy-dibutylstannyl] 4-aminobenzoate |
InChI |
InChI=1S/2C7H7NO2.2C4H9.Sn/c2*8-6-3-1-5(2-4-6)7(9)10;2*1-3-4-2;/h2*1-4H,8H2,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
LVLNVRWBEGWOQS-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=C(C=C1)N)OC(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
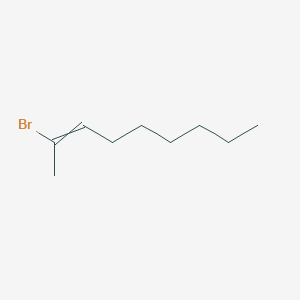

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

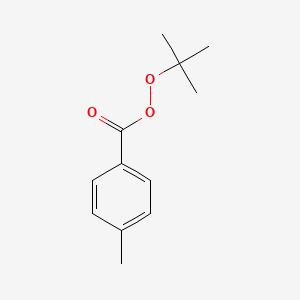
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
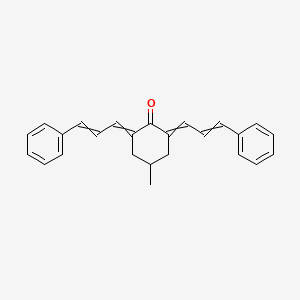
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
